rac 7-羟基阿塞香香豆醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

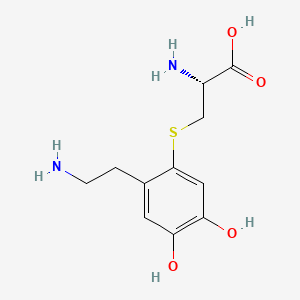

“rac 7-Hydroxy Acenocoumarol” is a product used for proteomics research . It has a molecular formula of C19H15NO7 and a molecular weight of 369.32 .

Physical And Chemical Properties Analysis

“rac 7-Hydroxy Acenocoumarol” has a molecular weight of 369.32 . More detailed physical and chemical properties are not provided in the search results.科学研究应用

代谢和酶活性

阿塞香香豆醇的代谢涉及细胞色素 P450 酶,其中 CYP2C9 在羟基化阿塞香香豆醇对映异构体中起着关键作用。Thijssen 等人 (2000) 的研究表明,CYP2C9 是人肝微粒体中外消旋阿塞香香豆醇羟基化的主要催化剂,强调了其在药物药理作用中的关键作用。这一发现强调了理解酶相互作用对于预测药物相互作用和治疗结果的重要性 (Thijssen, Flinois, & Beaune, 2000)。

药理遗传学和给药算法

Cerezo-Manchado 等人 (2012) 开发了一种基于基因型的阿塞香香豆醇给药算法,其中纳入了临床因素和遗传变异。该算法旨在优化稳态剂量,为个性化医疗方法做出贡献。它强调了遗传因素对药物代谢的影响,以及将这些变量纳入给药考虑因素以提高治疗效果和安全性的重要性 (Cerezo-Manchado et al., 2012)。

治疗再利用和抗炎活性

最近的研究探索了阿塞香香豆醇在抗炎应用中的潜在再利用。Han & Hyun (2023) 研究了阿塞香香豆醇在鼠巨噬细胞中的抗炎作用,证明了其降低促炎介质产生的能力。这项研究表明阿塞香香豆醇具有超越抗凝作用的潜力,为新的治疗应用提供了见解,特别是在治疗慢性炎症性疾病方面 (Han & Hyun, 2023)。

监测和传感技术

开发用于监测血浆中阿塞香香豆醇水平的纳米等离子体传感装置代表了治疗药物监测 (TDM) 的重大进展。Pelaez 等人 (2018) 介绍了一种利用金纳米盘和特异性抗体的紧凑且简单的装置,用于快速检测阿塞香香豆醇。这一创新促进了现场监测和个性化治疗管理,强调了技术进步在优化抗凝治疗中的重要性 (Pelaez et al., 2018)。

作用机制

Target of Action

The primary target of rac 7-Hydroxy Acenocoumarol is Vitamin K epoxide reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of several clotting factors in the blood coagulation cascade .

Mode of Action

rac 7-Hydroxy Acenocoumarol, like other coumarin derivatives, inhibits VKOR . This inhibition prevents the reduction of vitamin K to its active form, vitamin KH2 . Vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent clotting factors . Therefore, the inhibition of VKOR by rac 7-Hydroxy Acenocoumarol limits the gamma-carboxylation and subsequent activation of these clotting factors .

Biochemical Pathways

The action of rac 7-Hydroxy Acenocoumarol affects the vitamin K cycle and, consequently, the blood coagulation cascade . By inhibiting VKOR, it prevents the activation of vitamin K-dependent clotting factors, including Factors II, VII, IX, and X . This interference with the coagulation cascade reduces the blood’s ability to form clots .

Pharmacokinetics

The pharmacokinetics of rac 7-Hydroxy Acenocoumarol involves its metabolism to various metabolites . The compound is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, among other metabolites . The hydroxylation process is dependent on Cytochrome P450 (CYP) enzymes, particularly CYP2C9 . The half-life of acenocoumarol is 1.8 h for S-acenocoumarol—the most potent form—and 6.6 h for R-acenocoumarol .

Result of Action

The primary result of rac 7-Hydroxy Acenocoumarol’s action is anticoagulation . By inhibiting the activation of vitamin K-dependent clotting factors, it reduces the blood’s ability to form clots . This makes it effective in the prevention of thromboembolic diseases, such as deep vein thrombosis and myocardial infarction .

Action Environment

The action, efficacy, and stability of rac 7-Hydroxy Acenocoumarol can be influenced by various environmental factors. These include patient characteristics, concurrent drug therapy, morbidities, and dietary vitamin K intake . Genetic variations, particularly in CYP2C9 and VKORC1, can also significantly impact the drug’s action .

属性

IUPAC Name |

4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO7/c1-10(21)8-15(11-2-4-12(5-3-11)20(25)26)17-18(23)14-7-6-13(22)9-16(14)27-19(17)24/h2-7,9,15,22-23H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCREUDLEYTCAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724558 |

Source

|

| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64180-12-7 |

Source

|

| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)

![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)